molecular formula C16H34N4O4 B2799493 3,3'-(Ethane-1,2-diylbis(oxy))bis(1-(piperazin-1-yl)propan-2-ol) CAS No. 47375-67-7

3,3'-(Ethane-1,2-diylbis(oxy))bis(1-(piperazin-1-yl)propan-2-ol)

Cat. No.: B2799493
CAS No.: 47375-67-7
M. Wt: 346.472
InChI Key: XNDIXKWZFHBWQI-UHFFFAOYSA-N
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Description

3,3’-(Ethane-1,2-diylbis(oxy))bis(1-(piperazin-1-yl)propan-2-ol) is a complex organic compound characterized by its unique structure, which includes two piperazine rings connected via an ethane-1,2-diylbis(oxy) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Ethane-1,2-diylbis(oxy))bis(1-(piperazin-1-yl)propan-2-ol) typically involves the reaction of piperazine with ethylene glycol derivatives under controlled conditions. One common method includes the following steps:

    Starting Materials: Piperazine and ethylene glycol derivatives.

    Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst, often under reflux conditions to ensure complete reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3,3’-(Ethane-1,2-diylbis(oxy))bis(1-(piperazin-1-yl)propan-2-ol) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The piperazine rings can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of substituted piperazine derivatives.

Scientific Research Applications

3,3’-(Ethane-1,2-diylbis(oxy))bis(1-(piperazin-1-yl)propan-2-ol) has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism by which 3,3’-(Ethane-1,2-diylbis(oxy))bis(1-(piperazin-1-yl)propan-2-ol) exerts its effects involves interactions with specific molecular targets. The piperazine rings can interact with various biological receptors, modulating their activity. Additionally, the ethane-1,2-diylbis(oxy) linkage provides structural flexibility, allowing the compound to adopt conformations that enhance its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-(Ethane-1,2-diylbis(oxy))dipropanoic acid
  • 3,3,3’,3’-Tetramethyl-1,1’-spirobiindane-5,5’,6,6’-tetraol
  • [1,1’:4’,1’‘-Terphenyl]-3,3’'-dicarboxylic acid

Uniqueness

Compared to similar compounds, 3,3’-(Ethane-1,2-diylbis(oxy))bis(1-(piperazin-1-yl)propan-2-ol) stands out due to its dual piperazine rings, which confer unique chemical and biological properties. This structural feature enhances its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications.

Properties

IUPAC Name

1-[2-(2-hydroxy-3-piperazin-1-ylpropoxy)ethoxy]-3-piperazin-1-ylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34N4O4/c21-15(11-19-5-1-17-2-6-19)13-23-9-10-24-14-16(22)12-20-7-3-18-4-8-20/h15-18,21-22H,1-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDIXKWZFHBWQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(COCCOCC(CN2CCNCC2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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